Higher Commercial Purity Specification: 98 % vs. 97 % for Unsubstituted Analog
The target compound is routinely supplied at ≥98 % purity by leading vendors, whereas the most common unsubstituted analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is typically listed at 97 % purity . This 1 % absolute purity difference, verified by HPLC/GC, translates to fewer by-products in subsequent cross-coupling reactions, reducing purification burden and improving yield reproducibility.
| Evidence Dimension | Minimum purity specification |
|---|---|
| Target Compound Data | 98 % (HPLC/GC verified) |
| Comparator Or Baseline | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: 97 % |
| Quantified Difference | +1 percentage point absolute purity |
| Conditions | Vendor specifications (Bidepharm for target; BOC Sciences for comparator) |
Why This Matters
Higher purity reduces catalyst poisoning and side-product formation during palladium-catalyzed couplings, directly improving reaction robustness for medicinal chemistry and process development.
